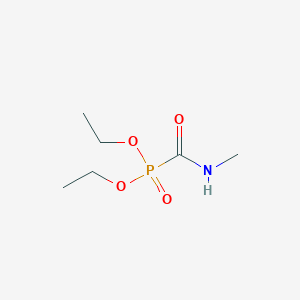
1-diethoxyphosphoryl-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-diethoxyphosphoryl-N-methylformamide is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. Its molecular structure consists of a diethoxyphosphoryl group attached to an N-methylformamide moiety, making it a versatile reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-diethoxyphosphoryl-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with N-methylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-diethoxyphosphoryl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoramidates.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphoramidates, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-diethoxyphosphoryl-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate compounds.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-diethoxyphosphoryl-N-methylformamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-diethoxyphosphoryl-N-methylformamide include:
N-methylformamide: A simpler formamide derivative used in organic synthesis.
Diethyl phosphite: A related organophosphorus compound used in similar reactions.
Dimethylformamide: Another formamide derivative with widespread use as a solvent in organic synthesis.
Uniqueness
This compound stands out due to its unique combination of a diethoxyphosphoryl group and an N-methylformamide moiety. This structure imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .
Eigenschaften
CAS-Nummer |
59682-40-5 |
|---|---|
Molekularformel |
C6H14NO4P |
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-N-methylformamide |
InChI |
InChI=1S/C6H14NO4P/c1-4-10-12(9,11-5-2)6(8)7-3/h4-5H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
HQZTWFWTJUALHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)NC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


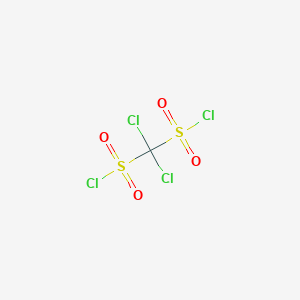

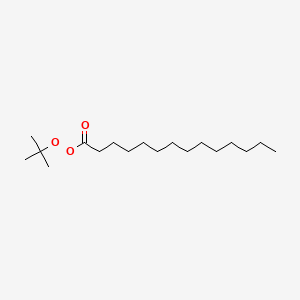

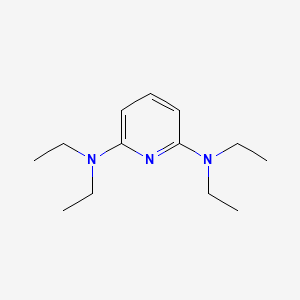
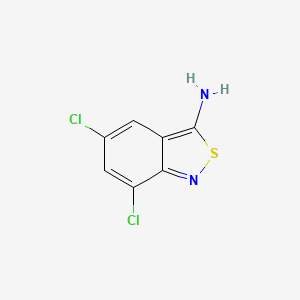
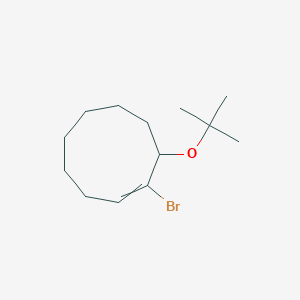

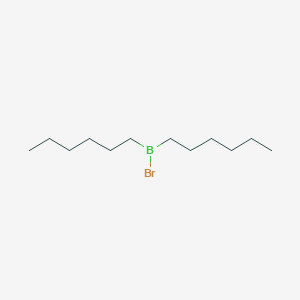
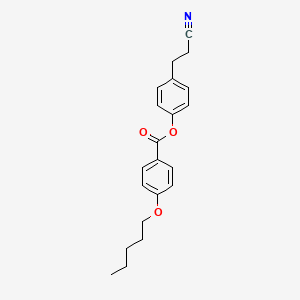
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)



